molecular formula CdH4NO4P B084277 azanium;cadmium(2+);phosphate CAS No. 14520-70-8

azanium;cadmium(2+);phosphate

Katalognummer: B084277
CAS-Nummer: 14520-70-8
Molekulargewicht: 225.42 g/mol
InChI-Schlüssel: WLHVNMVDDJEESE-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

azanium;cadmium(2+);phosphate is a chemical compound that combines phosphoric acid, ammonium, and cadmium in a 1:1:1 ratio

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of phosphoric acid, ammonium cadmium salt (1:1:1) typically involves the reaction of phosphoric acid with ammonium and cadmium salts under controlled conditions. One common method is to dissolve cadmium nitrate and ammonium phosphate in water, followed by the addition of phosphoric acid. The reaction mixture is then heated to promote the formation of the desired compound. The resulting product is filtered, washed, and dried to obtain pure phosphoric acid, ammonium cadmium salt (1:1:1).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pH, and concentration, are carefully monitored and controlled to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

azanium;cadmium(2+);phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of cadmium oxide and other by-products.

    Reduction: Reduction reactions can convert the cadmium ion to its metallic form.

    Substitution: The ammonium ion can be substituted with other cations in certain reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and other salts for substitution reactions. The reaction conditions, such as temperature, pressure, and pH, are adjusted based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield cadmium oxide, while reduction can produce metallic cadmium. Substitution reactions can result in various cadmium-containing compounds.

Wissenschaftliche Forschungsanwendungen

azanium;cadmium(2+);phosphate has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Studied for its potential therapeutic applications, including its use in drug formulations and as a diagnostic agent.

    Industry: Utilized in the production of specialized materials, coatings, and catalysts.

Wirkmechanismus

The mechanism of action of phosphoric acid, ammonium cadmium salt (1:1:1) involves its interaction with molecular targets and pathways. The compound can bind to specific proteins and enzymes, altering their activity and function. This interaction can lead to various biochemical and physiological effects, depending on the context and concentration of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phosphoric acid, ammonium salt (11): A simpler compound with similar properties but lacking the cadmium component.

    Cadmium phosphate: Contains cadmium and phosphate ions but does not include ammonium.

    Ammonium cadmium chloride: A different cadmium-containing compound with chloride instead of phosphate.

Uniqueness

azanium;cadmium(2+);phosphate is unique due to its specific combination of phosphoric acid, ammonium, and cadmium. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications that other similar compounds may not fulfill.

Eigenschaften

CAS-Nummer

14520-70-8

Molekularformel

CdH4NO4P

Molekulargewicht

225.42 g/mol

IUPAC-Name

azanium;cadmium(2+);phosphate

InChI

InChI=1S/Cd.H3N.H3O4P/c;;1-5(2,3)4/h;1H3;(H3,1,2,3,4)/q+2;;/p-2

InChI-Schlüssel

WLHVNMVDDJEESE-UHFFFAOYSA-L

SMILES

[NH4+].[O-]P(=O)([O-])[O-].[Cd+2]

Kanonische SMILES

[NH4+].[O-]P(=O)([O-])[O-].[Cd+2]

Key on ui other cas no.

14520-70-8

Synonyme

Phosphoric acid cadmiumammonium salt

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.